N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

Catalog No.
S6137824
CAS No.
M.F
C13H18N2O5
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

Product Name

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

IUPAC Name

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16)

InChI Key

HADGLSLEXPETNL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

The exact mass of the compound N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is 282.12157168 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by a benzamide structure with a nitro group at the 2-position and methoxy groups at the 4 and 5 positions of the benzene ring. Its molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, and it typically appears as a pale yellow solid. The tert-butyl group contributes to its steric bulk, influencing its chemical reactivity and biological interactions.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.
  • Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, this compound may undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Several synthesis methods have been reported for N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide:

  • Direct Amidation: This method involves reacting 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane at room temperature.
  • Catalytic Methods: Utilizing catalysts like oxalic acid dihydrate can facilitate the reaction between tert-butyl acetate and 4,5-dimethoxy-2-nitrobenzonitrile under mild conditions.
  • Mechanochemical Synthesis: A more recent approach involves mechanochemical methods using ball milling techniques to synthesize related compounds efficiently and environmentally friendly .

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide may find applications in:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery efforts.
  • Chemical Research: It can be utilized in studies exploring the reactivity of nitroaromatic compounds and their derivatives.

Interaction studies involving N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide are essential for understanding its pharmacodynamics. The compound's interactions with biological targets such as enzymes or receptors could elucidate its mechanism of action and therapeutic potential. Preliminary investigations suggest that similar nitro compounds can interact with various biological macromolecules, impacting their function and activity .

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(tert-butyl)-4-nitrobenzamideNitro group at para positionDifferent reactivity due to positional isomerism
N-(tert-butyl)-2-amino-4,5-dimethoxybenzamideAmino group instead of nitroPotentially different biological activity due to functional group change
N-(tert-butyl)-2-chlorobenzamideChlorine atom substitutionAltered reactivity profiles compared to nitro compounds

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups (tert-butyl, nitro, and methoxy), which confer distinct chemical properties and reactivity patterns not found in other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

282.12157168 g/mol

Monoisotopic Mass

282.12157168 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

Explore Compound Types